N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-5-nitrothiophene-2-carboxamide
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Overview
Description
The compound “N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-5-nitrothiophene-2-carboxamide” is a complex organic molecule. It contains several functional groups including an oxadiazole ring, a nitro group attached to a thiophene ring, and a carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or computational tools, it’s difficult to predict the exact 3D structure .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For instance, the nitro group is electron-withdrawing, which could make the compound more reactive towards nucleophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of polar functional groups like the nitro group and carboxamide could impact its solubility .Scientific Research Applications
- Recent studies have explored the potential of this compound as an anticancer agent. Its unique chemical structure may interfere with cancer cell growth and proliferation pathways. Researchers are investigating its efficacy against specific cancer types and its mechanism of action.
- N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-5-nitrothiophene-2-carboxamide serves as a valuable building block for heterocyclic compounds. It participates in cyclization reactions, leading to the formation of novel pyrimidine derivatives . These derivatives can be further explored for their biological activities.
- The compound’s interaction with proteins involved in the WNT/β-catenin signaling pathway has been investigated . This pathway plays a crucial role in cellular functions and is often dysregulated in cancer. Understanding how this compound affects WNT signaling may provide therapeutic insights.
Anticancer Activity
Heterocyclic Synthesis
WNT/β-Catenin Pathway Modulation
Future Directions
properties
IUPAC Name |
N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O4S/c1-8-3-4-10(7-9(8)2)14-17-18-15(23-14)16-13(20)11-5-6-12(24-11)19(21)22/h3-7H,1-2H3,(H,16,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSBUEFSYAQWZFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(S3)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide |
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